molecular formula C12H18N2O B8189600 (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol

(3S,5R)-5-Amino-1-benzyl-piperidin-3-ol

Cat. No.: B8189600
M. Wt: 206.28 g/mol
InChI Key: QMKYJTGXQLHCRZ-NEPJUHHUSA-N
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Description

(3S,5R)-5-Amino-1-benzyl-piperidin-3-ol is a chiral piperidine derivative characterized by a benzyl group at the 1-position, an amino group at the 5-position, and a hydroxyl group at the 3-position. The molecular formula is C₁₂H₁₈N₂O, with a molar mass of 206.29 g/mol.

Properties

IUPAC Name

(3S,5R)-5-amino-1-benzylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-6-12(15)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKYJTGXQLHCRZ-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C[C@H]1O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidone.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting benzylamine with piperidone under controlled conditions.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol.

Industrial Production Methods

Industrial production of (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-Amino-1-benzyl-piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

(3S,5R)-5-Amino-1-benzyl-piperidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .

Comparison with Similar Compounds

(3R,5R)-1-Benzyl-5-methylpiperidin-3-ol

  • Structural Differences: The 5-position substituent is a methyl group instead of an amino group. The stereochemistry at positions 3 and 5 is (R,R), contrasting with the (S,R) configuration of the target compound.
  • Molecular Formula: C₁₃H₁₉NO
  • Molar Mass : 205.3 g/mol
  • Key Properties: Reduced polarity due to the hydrophobic methyl group. Lower solubility in aqueous media compared to the amino-substituted analog.
  • Applications : Primarily used in research as a scaffold for probing steric and electronic effects in receptor binding .

(3R,5R)-5-Amino-1-benzyl-piperidin-3-ol Hydrochloride

  • Structural Differences : Stereochemistry (3R,5R) instead of (3S,5R). The hydrochloride salt enhances solubility.
  • Molecular Formula : C₁₂H₁₉ClN₂O
  • Molar Mass : 242.75 g/mol
  • Key Properties: Improved aqueous solubility due to ionic character. Potential for divergent biological activity compared to the free base form.
  • Applications : Used in medicinal chemistry for salt formation studies to optimize pharmacokinetics .

rel-(3S,5S)-5-Aminotetrahydro-2H-pyran-3-ol Hydrochloride

  • Structural Differences : A pyran (oxygen-containing six-membered ring) replaces the piperidine (nitrogen-containing ring).
  • Molecular Formula: C₆H₁₂ClNO₂
  • Molar Mass : 177.62 g/mol
  • Key Properties: Increased polarity due to the oxygen atom, altering hydrogen-bonding capacity. Potential for distinct metabolic stability compared to piperidine analogs.
  • Applications : Investigated as a bioactive scaffold in central nervous system (CNS) drug discovery .

(3R,5S)-5-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic Acid

  • Structural Differences: Features a carboxylic acid group at position 3 and dual protecting groups (Boc and Cbz) on the amino group.
  • Molecular Formula : C₁₉H₂₆N₂O₆
  • Molar Mass : 378.42 g/mol
  • Key Properties :
    • Enhanced stability for synthetic intermediates.
    • Designed for controlled deprotection in multi-step organic synthesis.
  • Applications : Used as a protected intermediate in peptide and small-molecule synthesis .

Key Research Findings

  • Steric and Electronic Effects: The substitution of an amino group (target compound) with a methyl group () reduces hydrogen-bonding capacity, impacting receptor affinity .
  • Stereochemical Impact : The (3S,5R) vs. (3R,5R) configuration in hydrochloride salts () may lead to divergent biological activities due to enantioselective binding .
  • Ring System Variations : Pyran derivatives () exhibit altered metabolic stability compared to piperidines, highlighting the role of heteroatoms in pharmacokinetics .

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